molecular formula C21H34O3 B016796 (r)-3-Benzyloxy-tetradecanoic acid CAS No. 87357-67-3

(r)-3-Benzyloxy-tetradecanoic acid

Cat. No. B016796
CAS RN: 87357-67-3
M. Wt: 334.5 g/mol
InChI Key: NDCDVTWILZGAIG-HXUWFJFHSA-N
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Description

"(r)-3-Benzyloxy-tetradecanoic acid" is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of optically active compounds and their potential applications. The synthesis and properties of similar compounds have been extensively studied to understand their molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of "(r)-3-Benzyloxy-tetradecanoic acid" and related compounds involves multiple steps, including the selective introduction of functional groups and the control of stereochemistry. Shiozaki and Kobayashi (1992) demonstrated the synthesis of optically active 3-[(benzyloxycarbonyl)oxy]-2,2-difluorotetradecanoic acids from precursors like 3,4,6-tri-O-acetyl-D-glucal and methyl galactopyranoside, showcasing the complexity and precision required in synthesizing such compounds (Shiozaki & Kobayashi, 1992).

Molecular Structure Analysis

The molecular structure of compounds similar to "(r)-3-Benzyloxy-tetradecanoic acid" has been analyzed through various techniques, including X-ray crystallography. For instance, the study by Weissflog et al. (1996) on mesogenic benzoic acids provides insights into the crystal and molecular structure, demonstrating the importance of structure in determining the physical and chemical properties of such compounds (Weissflog et al., 1996).

Chemical Reactions and Properties

The chemical reactivity of "(r)-3-Benzyloxy-tetradecanoic acid" involves its participation in various chemical reactions, highlighting its functional versatility. The work by Yuan et al. (2019) on the synthesis of benzofuran-3(2H)-one scaffolds via Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids illustrates the type of chemical transformations that similar compounds can undergo (Yuan et al., 2019).

Scientific Research Applications

  • Anti-Inflammatory and Antioxidant Activities : Monohydroxy tetradecanoic acid isomers, which include compounds similar to (r)-3-Benzyloxy-tetradecanoic acid, have demonstrated significant antielastase, antiurease, and antioxidant activities. These properties make them valuable for applications in agriculture, pharmacy, and cosmetic industries (Sokmen et al., 2014).

  • Acaricidal Activity : A derivative of benzoic acid, closely related to (r)-3-Benzyloxy-tetradecanoic acid, was found to effectively inhibit the energy metabolism of Sarcoptes scabiei, leading to the destruction of the mite’s body structure (Li et al., 2022).

  • Synthesis of Enantiopure Compounds : The synthesis of enantiopure biphenyl P,N-ligands using compounds similar to (r)-3-Benzyloxy-tetradecanoic acid has been reported. This synthesis contributed to the development of asymmetric additions in chemical reactions, useful in various synthetic applications (Lai et al., 2009).

  • Lipid Research and Synthesis : The study of carbon-13-labeled tetradecanoic acids, a category that includes (r)-3-Benzyloxy-tetradecanoic acid, has provided methods for preparing diacyl phosphatidylcholines, which are important in lipid research (Sparrow et al., 1983).

  • Biological Activity of Lipid A : Research has shown that the nonreducing-sugar subunit of bacterial lipid A, which includes the ester-bound (3R)-3-(acyloxy)tetradecanoic acid group, is crucial for its biological activity. This suggests potential applications in studying bacterial endotoxins and their effects (Kiso et al., 1987).

  • Synthesis of Biodegradable Polymers : Microwave-assisted catalytic transfer hydrogenation techniques have been used to synthesize (R)-3-hydroxyalkanoic acids, which are essential for creating biodegradable poly(3-hydroxyalkanoate) polymers. This represents a significant contribution to the field of environmentally friendly materials (Jaipuri et al., 2004).

  • Pharmaceutical Synthesis : The compound has been used in the synthesis of optically active diols and other pharmaceutical compounds, showcasing its versatility in drug development and chemical synthesis (Matsumoto et al., 1997; Oikawa et al., 1997).

  • Biological Screening and Health Impacts : The compound and its derivatives have been involved in various health-related studies, such as the screening of benzo(a)pyrene-DNA adducts and investigations into the health effects of phthalates (Vo‐Dinh et al., 1987; Hauser & Calafat, 2005).

Safety And Hazards

This would involve studying the compound’s toxicity, potential for causing an allergic reaction, flammability, and environmental impact. It would also involve looking at safety precautions that need to be taken when handling the compound.


Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or effects.


I hope this general outline is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

(3R)-3-phenylmethoxytetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-13-16-20(17-21(22)23)24-18-19-14-11-10-12-15-19/h10-12,14-15,20H,2-9,13,16-18H2,1H3,(H,22,23)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCDVTWILZGAIG-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(=O)O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455584
Record name (3R)-3-(Benzyloxy)tetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-3-Benzyloxy-tetradecanoic acid

CAS RN

87357-67-3
Record name (3R)-3-(Benzyloxy)tetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
M Oikawa, A Wada, H Yoshizaki, K Fukase… - Bulletin of the …, 1997 - journal.csj.jp
A biosynthetic precursor of lipid A has been synthesized by an improved efficient method. Two appropriately modified acyl-substituted glucosamine units were synthesized from D-…
Number of citations: 41 www.journal.csj.jp
K Briner, A Vasella - Helvetica chimica acta, 1987 - Wiley Online Library
A preparation of glycosylphosphonates (27, 28, 36, 38, and 39) from 2‐azido‐2‐deoxy‐glycoses (26,35, and 37) and the synthesis of the non‐isosteric phosphonate analogue 3a of …
Number of citations: 60 onlinelibrary.wiley.com
WC Liu, M Oikawa, K Fukase, Y Suda… - Bulletin of the Chemical …, 1999 - journal.csj.jp
Lipid A and its two chemically stable analogues, wherein the glycosidic phosphoryl groups in lipid A is replaced with 2-(phosphonooxy)ethyl or carboxymethyl groups, have been …
Number of citations: 69 www.journal.csj.jp
K Fukase, Y Fukase, M Oikawa, WC Liu, Y Suda… - Tetrahedron, 1998 - Elsevier
Novel lipid A analogues which possess four (R)-3-hydroxyacyl moieties of shorter chain length were synthesized via a new divergent synthetic route in order to clarify the effect of the …
Number of citations: 80 www.sciencedirect.com
MARC Bulusu, P Waldstaetten… - Journal of medicinal …, 1992 - ACS Publications
The synthesis of a series of novel acyclic analogues of lipid A, the lipophilic terminal of lipopolysaccharide (LPS), is reported. In these compounds, the reducing glucose unit of lipid Á …
Number of citations: 30 pubs.acs.org
N Kasai, S Arata, JI Mashimo, K Okuda… - Infection and …, 1986 - Am Soc Microbiol
A synthetic compound (compound 516), beta(1-6)-linked D-glucosamine disaccharide 1,4'-bisphosphate, which is acylated by (R)-3-hexadecanoyloxytetradecanoyl, (R)-3-…
Number of citations: 34 journals.asm.org
T Mochizuki, Y Iwano, M Shiozaki, S Kurakata, S Kanai… - Tetrahedron, 2000 - Elsevier
Synthesis of lipid A-type pyrancarboxylic acid derivatives, which have a carboxylic acid group in the anomeric position of the reducing sugar part of the disaccharide instead of the …
Number of citations: 14 www.sciencedirect.com
M Shiozaki, Y Kobayashi, M Arai, N Ishida… - Carbohydrate …, 1991 - Elsevier
Lipid A 3-ether analogues were synthesized from allyl 2-deoxy-4,6-O-isopropylidene-2-trifluoroacetamido-α-d-glucopyranoside and 3,4,6-tri-O-acetyl-2-trifluoroacetamido-α-d-…
Number of citations: 11 www.sciencedirect.com
M Shiozaki, M Arai, T Hiraoka, M Nishijima… - Bulletin of the …, 1993 - journal.csj.jp
2,3-Dideoxy-2-[(3R)-3-hydroxytetradecanoylamino]-3-C-[(3R)-(3-hydroxytetradecanoyloxy)methyl]-4-O-phosphono-D-mannopyranose was synthesized from (1R,2S,4S,5S)-6-(2,4-…
Number of citations: 5 www.journal.csj.jp
K IKEDA, SI NAKAMOTO, T TAKAHASHI… - Chemical and …, 1987 - jstage.jst.go.jp
Lipid A, a constituent of lipopolysaccharide(LPS) of gram-negative bacteria, has been shown to play an important role in the various biological activities2) of LPS, such as pyrogenicity, …
Number of citations: 3 www.jstage.jst.go.jp

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